

3-Bromo-4-methoxypyridine molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-4-methoxypyridine**

Cat. No.: **B044659**

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromo-4-methoxypyridine**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-4-methoxypyridine**, a key heterocyclic building block in modern medicinal and agricultural chemistry. The document details the compound's fundamental physicochemical properties, including its molecular weight, and offers an in-depth exploration of its spectroscopic characterization, synthesis methodologies, and significant applications. With a focus on practical utility for researchers and drug development professionals, this guide includes detailed experimental protocols, mechanistic insights, and safety protocols. The strategic importance of **3-Bromo-4-methoxypyridine** as an intermediate in the synthesis of high-value compounds, such as proton pump inhibitors (PPIs) and phosphodiesterase type 4 (PDE4) inhibitors, is thoroughly examined.

Core Molecular Profile

3-Bromo-4-methoxypyridine is a substituted pyridine derivative whose unique arrangement of a bromine atom and a methoxy group on the pyridine scaffold makes it a versatile reagent for further chemical modification. The bromine atom serves as a reactive handle for cross-coupling reactions, while the methoxy group and the pyridine nitrogen influence the electronic properties and reactivity of the molecule.

Chemical Identity

The unambiguous identification of a chemical entity is paramount for reproducibility in research and development. The key identifiers for **3-Bromo-4-methoxypyridine** are consolidated below.

Identifier	Value
IUPAC Name	3-bromo-4-methoxypyridine [1]
CAS Number	82257-09-8 [1]
Molecular Formula	C ₆ H ₆ BrNO [1]
SMILES	COc1=C(C=NC=C1)Br [1]
InChIKey	DSFJKFHIMBVWAV-UHFFFAOYSA-N [1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions. **3-Bromo-4-methoxypyridine** is typically a colorless to yellow solid or liquid.

Property	Value	Source(s)
Molecular Weight	188.02 g/mol	[1]
Form	Solid	
Purity	Typically ≥95-97%	[2]
Storage Temperature	Freezer, under -20°C, inert atmosphere	[3]

Spectroscopic and Analytical Characterization

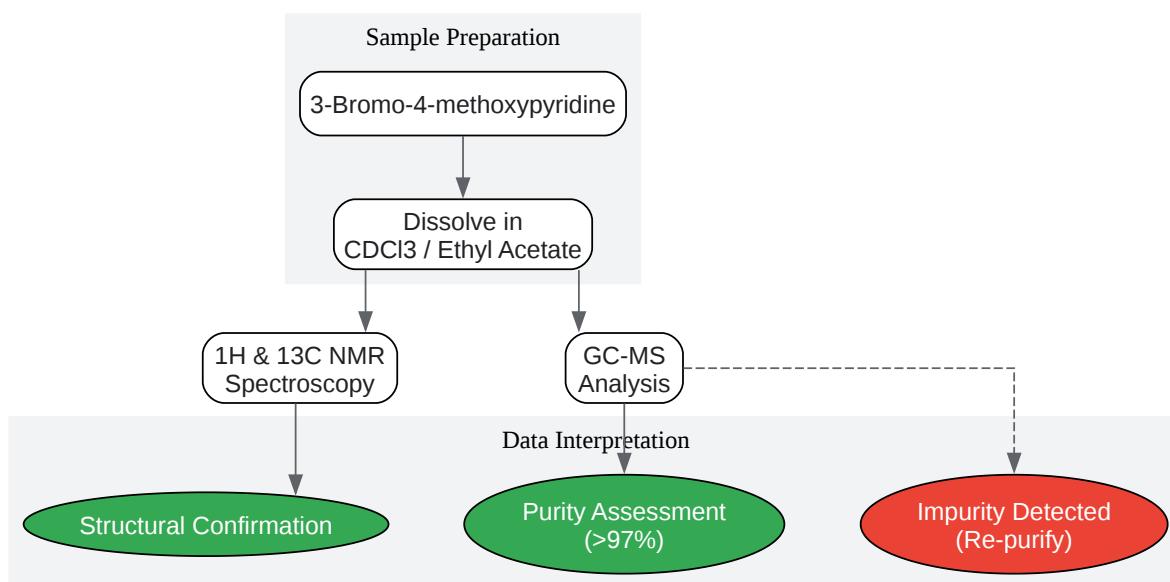
Confirming the identity and purity of a starting material like **3-Bromo-4-methoxypyridine** is a foundational step in any synthetic workflow. This self-validating process ensures that subsequent reactions are based on a known quantity and quality of the reagent, preventing costly failures and misleading results. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation, while chromatographic techniques are employed for purity assessment.[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a detailed fingerprint of the molecule's carbon-hydrogen framework.[\[4\]](#)

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the three protons of the methoxy group. The chemical shifts and coupling patterns of the ring protons are influenced by the electronegative nitrogen and the electronic effects of the bromo and methoxy substituents.
- ¹³C NMR Spectroscopy: The carbon spectrum complements the proton data by revealing the chemical environment of each carbon atom in the molecule, including the five carbons of the pyridine ring and the single carbon of the methoxy group.[\[4\]](#)

Experimental Protocol: Purity Assessment by GC-MS


Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for assessing the purity of volatile and semi-volatile compounds. It separates components of a mixture based on their boiling points and partitioning behavior, with the mass spectrometer providing definitive identification of the eluted compounds based on their mass-to-charge ratio.

Methodology:

- **Sample Preparation:** Dissolve ~1 mg of **3-Bromo-4-methoxypyridine** in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.
- **Instrument Setup:** Use a standard non-polar GC column (e.g., DB-5ms). Set the injector temperature to 250°C and the initial oven temperature to 80°C.
- **Elution Program:** Hold at 80°C for 2 minutes, then ramp the temperature at a rate of 10-20°C per minute up to 280°C.
- **MS Detection:** Set the mass spectrometer to scan a mass range of 50-300 amu in electron ionization (EI) mode.
- **Analysis:** The resulting chromatogram should show a single major peak. The mass spectrum of this peak should correspond to the molecular ion of **3-Bromo-4-methoxypyridine** ($m/z =$

187/189, reflecting the isotopic pattern of bromine). Purity is calculated based on the relative area of the main peak.

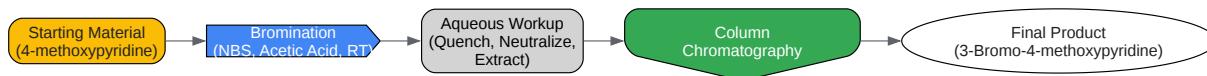
Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for identity and purity verification.

Synthesis and Mechanistic Insights

The preparation of substituted pyridines often requires multi-step synthetic sequences. While various routes to **3-Bromo-4-methoxypyridine** exist, a common strategy involves the functionalization of a pre-existing pyridine ring.^[5] The choice of a specific route depends on factors like starting material availability, cost, and scalability.


Protocol: Representative Synthesis via Bromination

Rationale: This protocol describes a laboratory-scale synthesis starting from 4-methoxypyridine. The strategy relies on electrophilic aromatic substitution, where the pyridine ring is activated by the electron-donating methoxy group, directing the incoming bromine electrophile primarily to the positions ortho and para to it. The position C3 (ortho) is sterically accessible for bromination.

Methodology:

- **Reaction Setup:** To a solution of 4-methoxypyridine (1 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent, cool the mixture to 0-5°C in an ice bath.
- **Bromination:** Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C. The use of NBS is preferable to elemental bromine for safety and selectivity.
- **Reaction Monitoring:** Stir the reaction at room temperature for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.
- **Workup:** Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine species. Neutralize the solution with a saturated sodium bicarbonate solution.
- **Extraction:** Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford pure **3-Bromo-4-methoxypyridine**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **3-Bromo-4-methoxypyridine**.

Core Applications in Drug Discovery and Development

3-Bromo-4-methoxypyridine's value lies in its role as a versatile intermediate.^[2] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The bromine atom at the C3 position is particularly useful as it allows for the introduction of molecular complexity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of carbon-carbon and carbon-heteroatom bonds.

Key Intermediate in API Synthesis

This compound is a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), particularly for gastrointestinal and inflammatory conditions.^{[6][7]}

- Proton Pump Inhibitors (PPIs): It serves as a key intermediate in the development of PPIs, which are widely prescribed for managing acid reflux (GERD) and peptic ulcers.^{[6][7]} The **3-bromo-4-methoxypyridine** core is elaborated to create the final complex drug molecule.
- Phosphodiesterase Type 4 (PDE4) Inhibitors: This intermediate is also instrumental in creating potent PDE4 inhibitors.^{[6][7]} These molecules are actively researched for their therapeutic potential in treating inflammatory diseases like asthma and COPD.^[7]

Applications Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Role as a central intermediate in diverse chemical industries.

Safety, Handling, and Storage

Proper handling of chemical reagents is critical to ensure laboratory safety. **3-Bromo-4-methoxypyridine** possesses several hazards that necessitate careful management.

Hazard Identification

Based on aggregated GHS data, the compound presents the following hazards:

Hazard Class	GHS Classification	Notes
Acute Toxicity	H302: Harmful if swallowed	[1]
Skin Irritation	H315: Causes skin irritation	[1]
Eye Irritation	H319: Causes serious eye irritation	[1]
Respiratory Irritation	H335: May cause respiratory irritation	[1]

Recommended Handling Procedures

Given the hazards, the following personal protective equipment (PPE) and handling procedures are mandatory:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[9] Avoid contact with skin and eyes.[8]
- Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.[8]
- General Hygiene: Wash hands thoroughly after handling.[9][10]

Storage and Stability

- Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] For long-term stability, storage in a freezer (-20°C) under an inert atmosphere is recommended.[3]
- Incompatibilities: Keep away from strong oxidizing agents.[10]

Conclusion

3-Bromo-4-methoxypyridine is more than a simple chemical reagent; it is an enabling tool for innovation in the life sciences. Its molecular weight of 188.02 g/mol and well-defined physicochemical properties provide a solid foundation for its use in complex synthetic endeavors. The strategic placement of its functional groups allows chemists to readily access novel and intricate molecular architectures, driving the discovery and development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for any researcher aiming to leverage its full potential.

References

- Title: **3-Bromo-4-methoxypyridine** | C6H6BrNO | CID 642827 Source: PubChem URL: [\[Link\]](#)
- Title: Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[\[Link\]](#)
- Title: 3-Bromo-4-methylpyridine: Applications in Pharma and Agrochemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-4-methoxypyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals
[thermofisher.com]
- 3. 82257-09-8|3-Bromo-4-methoxypyridine|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-BROMO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. nbino.com [nbino.com]
- 7. nbino.com [nbino.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Bromo-4-methoxypyridine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b044659#3-bromo-4-methoxypyridine-molecular-weight\]](https://www.benchchem.com/product/b044659#3-bromo-4-methoxypyridine-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com